molecular formula C60H45N B12533139 Tris(4-(2,2-diphenylvinyl)phenyl)amine

Tris(4-(2,2-diphenylvinyl)phenyl)amine

Cat. No.: B12533139
M. Wt: 780.0 g/mol
InChI Key: VAJLGRHMEFMPPI-UHFFFAOYSA-N
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Description

Tris(4-(2,2-diphenylvinyl)phenyl)amine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.03 g/mol . This compound is known for its unique structure, which includes three phenyl groups each substituted with a 2,2-diphenylvinyl group, all attached to a central nitrogen atom. It is commonly used in the field of organic electronics due to its excellent optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(2,2-diphenylvinyl)phenyl)amine typically involves the reaction of 4-bromo-2,2-diphenylvinylbenzene with an amine precursor under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography to achieve the desired quality .

Properties

Molecular Formula

C60H45N

Molecular Weight

780.0 g/mol

IUPAC Name

4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]aniline

InChI

InChI=1S/C60H45N/c1-7-19-49(20-8-1)58(50-21-9-2-10-22-50)43-46-31-37-55(38-32-46)61(56-39-33-47(34-40-56)44-59(51-23-11-3-12-24-51)52-25-13-4-14-26-52)57-41-35-48(36-42-57)45-60(53-27-15-5-16-28-53)54-29-17-6-18-30-54/h1-45H

InChI Key

VAJLGRHMEFMPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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